molecular formula C19H25ClN4O3S B11336454 1-[(2-chlorobenzyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide

Cat. No.: B11336454
M. Wt: 424.9 g/mol
InChI Key: VEFBFOHKDIARQH-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of several functional groups, including a chlorophenyl group, a methanesulfonyl group, an imidazole ring, and a piperidine ring

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Imidazole Ring: The imidazole ring is typically introduced through a condensation reaction with an aldehyde or ketone.

    Attachment of the Chlorophenyl Group: This step involves a nucleophilic substitution reaction where the chlorophenyl group is introduced.

    Addition of the Methanesulfonyl Group: The methanesulfonyl group is added through a sulfonation reaction using methanesulfonyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the imidazole ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(2-BROMOPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE: This compound has a bromophenyl group instead of a chlorophenyl group, which may affect its reactivity and biological activity.

    1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(1H-TRIAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE: This compound features a triazole ring instead of an imidazole ring, which may influence its binding properties and mechanism of action.

The uniqueness of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H25ClN4O3S

Molecular Weight

424.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(3-imidazol-1-ylpropyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H25ClN4O3S/c20-18-5-2-1-4-17(18)14-28(26,27)24-11-6-16(7-12-24)19(25)22-8-3-10-23-13-9-21-15-23/h1-2,4-5,9,13,15-16H,3,6-8,10-12,14H2,(H,22,25)

InChI Key

VEFBFOHKDIARQH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCCN2C=CN=C2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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